N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide is an organic compound with the molecular formula C16H15NO4 It is known for its unique structure, which includes an acetyl group attached to a phenyl ring and a methoxy group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-acetylphenylamine with 4-methoxyphenylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 4-acetylbenzoic acid and 4-methoxybenzoic acid.
Reduction: Formation of 4-(hydroxymethyl)phenyl-2-(4-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds such as:
N-(4-acetylphenyl)-2-(4-ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group.
N-(4-acetylphenyl)-2-(4-methylphenyl)acetamide: Features a methyl group instead of a methoxy group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the methoxy group in this compound imparts unique properties, making it distinct from its analogs.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12(19)14-5-7-15(8-6-14)18-17(20)11-13-3-9-16(21-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKLZEKJMJQYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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